molecular formula C6H11NaO5S B12372428 1-Thio-|A-D-glucose (sodium)

1-Thio-|A-D-glucose (sodium)

Cat. No.: B12372428
M. Wt: 218.21 g/mol
InChI Key: CFNUSLSHFLEGRS-WNFIKIDCSA-N
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Description

1-Thio-|A-D-glucose (sodium) is a derivative of β-D-glucose where the hydroxyl group at the anomeric carbon is replaced by a thiol group. This modification allows the compound to engage in unique chemical reactions, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Thio-|A-D-glucose (sodium) can be synthesized through the reaction of β-D-glucose with thiol-containing reagents under controlled conditions.

Industrial Production Methods: Industrial production of 1-Thio-|A-D-glucose (sodium) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Thio-|A-D-glucose (sodium) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Thio-|A-D-glucose (sodium) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Thio-|A-D-glucose (sodium) involves its ability to form hydrophilic self-assembled monolayers with metals. This property stabilizes lipid bilayers and protects proteins from denaturation. The thiol group also allows the compound to participate in various chemical reactions, enhancing its utility in different applications .

Comparison with Similar Compounds

  • 5-Thio-D-glucose
  • 1-Thio-β-D-glucose tetraacetate
  • n-Heptyl β-D-thioglucopyranoside

Comparison: 1-Thio-|A-D-glucose (sodium) is unique due to its specific thiol group placement at the anomeric carbon, which allows for distinct chemical reactivity and applications. Other similar compounds may have thiol groups at different positions or additional functional groups, leading to variations in their chemical behavior and uses .

Properties

Molecular Formula

C6H11NaO5S

Molecular Weight

218.21 g/mol

IUPAC Name

sodium;[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-sulfanyloxan-2-yl]methanolate

InChI

InChI=1S/C6H11O5S.Na/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-6,8-10,12H,1H2;/q-1;+1/t2-,3-,4+,5-,6+;/m1./s1

InChI Key

CFNUSLSHFLEGRS-WNFIKIDCSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)S)O)O)O)[O-].[Na+]

Canonical SMILES

C(C1C(C(C(C(O1)S)O)O)O)[O-].[Na+]

Origin of Product

United States

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